molecular formula C6H3BrClF2NO B15055085 2-Bromo-4-chloro-6-(difluoromethoxy)pyridine

2-Bromo-4-chloro-6-(difluoromethoxy)pyridine

Cat. No.: B15055085
M. Wt: 258.45 g/mol
InChI Key: YWENYNZODDTIND-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H2BrClF2NO It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and difluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-(difluoromethoxy)pyridine typically involves multiple steps. One common method includes the reaction of pyridine with diiodomethane to form 2,5-diiodopyridine. This intermediate is then reacted with bromoethane under basic conditions to introduce the bromine group. Finally, the product is treated with difluoromethyl ether to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-6-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-chloro-6-(difluoromethoxy)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-(difluoromethoxy)pyridine involves its interaction with specific molecular targets. The presence of bromine, chlorine, and difluoromethoxy groups allows it to form strong interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-Bromo-4-chloro-6-(difluoromethoxy)pyridine is unique due to the presence of both bromine and chlorine atoms. This dual halogenation provides distinct reactivity and interaction profiles, making it a valuable compound in various research applications.

Properties

Molecular Formula

C6H3BrClF2NO

Molecular Weight

258.45 g/mol

IUPAC Name

2-bromo-4-chloro-6-(difluoromethoxy)pyridine

InChI

InChI=1S/C6H3BrClF2NO/c7-4-1-3(8)2-5(11-4)12-6(9)10/h1-2,6H

InChI Key

YWENYNZODDTIND-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1OC(F)F)Br)Cl

Origin of Product

United States

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